8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine and nitro functional groups attached to the isoquinoline ring system. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination and nitration of 1,2,3,4-tetrahydroisoquinoline. The process begins with the bromination of 1,2,3,4-tetrahydroisoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The final product is typically isolated as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline derivatives.
Reduction: 8-bromo-5-amino-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to natural alkaloids.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1,2,3,4-tetrahydroisoquinoline
- 8-nitro-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-tetrahydroisoquinoline
Uniqueness
8-bromo-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
2680540-40-1 |
---|---|
Molecular Formula |
C9H10BrClN2O2 |
Molecular Weight |
293.5 |
Purity |
95 |
Origin of Product |
United States |
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